6-(4-Oxo-2-thioxo-thiazolidin-3-yl)-hexanoic acid is a sulfur-containing heterocyclic compound that has garnered attention in the fields of chemistry and medicinal research. This compound is characterized by its potential biological activities, making it a subject of interest for various scientific applications.
The compound is derived from thiazolidinone derivatives and is synthesized through specific chemical reactions involving hexanoic acid. It is available from various chemical suppliers and is used extensively in research settings.
6-(4-Oxo-2-thioxo-thiazolidin-3-yl)-hexanoic acid falls under the category of thiazolidinones, which are known for their diverse biological activities, including antimicrobial and anticancer properties. Its molecular formula is with a molecular weight of 247.3 g/mol.
The synthesis of 6-(4-Oxo-2-thioxo-thiazolidin-3-yl)-hexanoic acid typically involves the condensation of a thiazolidinone derivative with hexanoic acid. One common method includes:
The reaction conditions, such as temperature and pressure, are optimized to enhance yield and efficiency. Industrial applications may utilize continuous flow reactors for scalability.
6-(4-Oxo-2-thioxo-thiazolidin-3-yl)-hexanoic acid features a thiazolidine ring structure with a carboxylic acid group and a thioxo group. The IUPAC name reflects its structural complexity, indicating its functional groups.
6-(4-Oxo-2-thioxo-thiazolidin-3-yl)-hexanoic acid can undergo several chemical reactions:
The specific reagents and conditions used in these reactions influence the products formed. For example, oxidation may yield sulfoxides while reduction could produce thiol derivatives.
The mechanism of action for 6-(4-Oxo-2-thioxo-thiazolidin-3-yl)-hexanoic acid involves its interaction with biological targets:
6-(4-Oxo-2-thioxo-thiazolidin-3-yl)-hexanoic acid typically appears as a solid with specific melting points depending on purity and synthesis conditions.
The compound exhibits stability under standard laboratory conditions but may react under extreme pH or temperature changes.
The compound's solubility, reactivity with other chemicals, and stability profiles are crucial for its application in research and industry .
6-(4-Oxo-2-thioxo-thiazolidin-3-yl)-hexanoic acid has several notable applications:
The thiazolidinone heterocycle serves as a privileged scaffold in drug discovery due to its structural versatility and broad pharmacophore compatibility. The core structure of 6-(4-oxo-2-thioxo-thiazolidin-3-yl)-hexanoic acid (CAS 4649-06-3; C₉H₁₃NO₃S₂; MW 247.33 g/mol) integrates three critical elements: a metabolically stable hexanoic acid linker, the redox-active thioxo-thiazolidinone core, and variable substituents at the C5 position [1] [8] [9]. This molecular architecture enables three-dimensional interactions with diverse biological targets, particularly enzymes containing sulfhydryl groups or metal ions. The hexanoic acid chain provides optimal spacing for membrane penetration while maintaining carboxylic acid functionality for target engagement through ionic or hydrogen bonding [3] [10]. Rational drug design exploits this scaffold through three primary strategies:
Table 1: Fundamental Properties of 6-(4-Oxo-2-thioxo-thiazolidin-3-yl)-hexanoic Acid
Property | Value |
---|---|
CAS Registry Number | 4649-06-3 |
Molecular Formula | C₉H₁₃NO₃S₂ |
IUPAC Name | 6-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)hexanoic acid |
Molecular Weight | 247.33 g/mol |
SMILES | O=C(O)CCCCCN1C(SCC1=O)=S |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 5 |
Topological Polar Surface Area | 103 Ų |
Knoevenagel condensation serves as the pivotal step for introducing bioactive arylidene spacers to the thiazolidinone core. This reaction facilitates C=C bond formation between the active methylene group of rhodanine-acetic acid derivatives and carbonyl-containing compounds, typically catalyzed under mild conditions [5] . The general reaction scheme proceeds as follows:
Rhodanine-hexanoic acid + Aromatic aldehyde → (Z)-5-Arylidene-rhodanine-hexanoic acid
Critical reaction parameters include:
Characteristic spectroscopic evidence confirms successful condensation: ¹H NMR displays the exocyclic methylene proton as a distinctive singlet at δ 7.95–8.10 ppm, while IR spectroscopy shows C=S stretch at 1200–1230 cm⁻¹ and carbonyl vibrations at 1680–1710 cm⁻¹ [3] [5]. Mass spectrometry consistently demonstrates [M+H]⁺ peaks corresponding to molecular weights of target compounds (e.g., m/z 391.1 for indole-conjugated derivatives) [5].
Table 2: Optimized Knoevenagel Condensation Conditions for 5-Arylidene Formation
Catalyst | Solvent | Temp (°C) | Time (h) | Yield Range | Purity |
---|---|---|---|---|---|
Ammonium acetate | Ethanol | 78 | 8–12 | 60–75% | >90% |
Nano-TiO₂-SO₃H | Solvent-free | 80 | 1.5–2 | 85–92% | >95% |
Pd nanoparticles (5 nm) | Acetonitrile | 65 | 3–4 | 78–95% | >98% |
CdZr₄(PO₄)₆ nanoparticles | Water | 100 | 1 | 90–95% | >95% |
Three principal synthetic pathways have been developed for constructing the 6-(4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid core, differing in starting materials, step economy, and scalability:
Pathway A: Thiourea Cyclization (2-step)
Pathway B: Dithiocarbamate Intermediate (3-step)
Pathway C: Solid-Phase Synthesis
Derivatization via Knoevenagel condensation consistently demonstrates higher efficiency (75–92% yields) compared to N-alkylation (60–75%) or carboxylate bioisosteric replacement (45–68%) [3] [10]. The hexanoic acid chain length (C6) proves optimal for bacterial MurB enzyme inhibition (IC₅₀ = 4.2 µM) versus shorter C3-C5 analogs (IC₅₀ >15 µM), attributed to complementary hydrophobic pocket occupation [5] . Purity profiles vary significantly by method: thiourea cyclization affords >98% purity (by NMR), while dithiocarbamate routes require recrystallization to achieve pharma-grade material.
The 5-arylidene moiety serves as the primary pharmacophore modulator, with electronic and steric properties dictating target selectivity and potency. Systematic structure-activity relationship (SAR) studies reveal:
Antibacterial Activity
Anticancer Activity
Table 3: Bioactivity Modulation by 5-Arylidene Substituents
Substituent | Target Activity | Potency (vs. Reference) | Mechanistic Insight |
---|---|---|---|
1-Methyl-2-oxoindolin-3-ylidene | HAT inhibition (PCAF) | IC₅₀ = 12.3 μM (K562 cells) | Acetyl-CoA binding competition |
1H-Indol-3-ylmethylene | Anti-MRSA | MIC = 0.008 mg/mL (vs. 0.12 ampicillin) | MurB enzyme inhibition |
p-Nitrobenzylidene | Antipseudomonal | MIC = 0.56 μM × 10⁻² (vs. 30 streptomycin) | Enhanced membrane permeability |
9-Methylpyrido[1,2-a]pyrimidinyl | Biofilm inhibition | 4× streptomycin efficacy | Quorum sensing disruption |
p-Fluorobenzylidene | Anticandidal | MIC = 0.004 mg/mL (vs. 0.06 ketoconazole) | CYP51Ca binding (ΔG = -10.4 kcal/mol) |
Hybridization strategies significantly broaden the bioactivity profile:
Computational analyses confirm that electron-donating groups (e.g., -OMe, -OH) on the aryl ring diminish antimicrobial efficacy by reducing electrophilicity at the thioxo sulfur, while halogen atoms enhance target binding through halogen bonding with enzyme backbone carbonyls (distance: 3.0–3.2 Å) [4] .
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7